N-(6-Methoxy-1,3-benzothiazol-4-yl)acetamide
Description
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-4-yl)acetamide |
InChI |
InChI=1S/C10H10N2O2S/c1-6(13)12-8-3-7(14-2)4-9-10(8)11-5-15-9/h3-5H,1-2H3,(H,12,13) |
InChI Key |
UCZPMWJHOYXZSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)OC)SC=N2 |
Origin of Product |
United States |
Preparation Methods
Acetylation of 6-Methoxy-1,3-benzothiazol-4-amine
The most straightforward method involves acetylation of the corresponding amine precursor:
- Starting Material: 6-Methoxy-1,3-benzothiazol-4-amine
- Reagent: Acetyl chloride or acetic anhydride
- Conditions: Typically carried out under mild basic or neutral conditions to avoid decomposition
- Outcome: Formation of N-(6-Methoxy-1,3-benzothiazol-4-yl)acetamide via nucleophilic substitution on the amine group
This approach is widely used due to its simplicity and directness, yielding the acetamide with minimal steps.
Reaction with Chloroacetyl Derivatives
An alternative method involves the reaction of 6-methoxy-substituted benzothiazole amines with chloroacetyl derivatives:
- Step 1: Preparation of 2-chloroacetyl amino-6-methoxybenzothiazole by reaction of 6-methoxy-1,3-benzothiazol-4-amine with chloroacetyl chloride in presence of a base (e.g., pyridine)
- Step 2: Subsequent reaction with nucleophiles or hydrazino compounds to form acetamide derivatives
This method is often performed in refluxing pyridine or other polar aprotic solvents and requires careful temperature control (e.g., reflux for 5 hours).
One-Pot Synthesis of Hydrazino-Acetamide Derivatives
A reported one-pot synthesis involves:
- Mixing 2-chloroacetyl amino-6-methoxybenzothiazole with hydrazino benzothiazole derivatives in pyridine
- Refluxing the mixture for several hours
- Cooling, filtering, and recrystallizing the product from alcohol
This method yields hydrazino-substituted acetamides with good purity and moderate yields (~54%).
This method allows the introduction of various aryl groups at the 6-position and could be adapted for methoxy-substituted benzothiazoles.
Carbodiimide-Mediated Coupling
Another method involves coupling of 6-substituted benzothiazole-2-amines with acetamide precursors using carbodiimide reagents:
- Reagents: 6-Methoxy-1,3-benzothiazol-2-amine, acetamide derivative, 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC)
- Solvent: Chloroform and pyridine mixture
- Conditions: Stirring at 0 °C to ambient temperature for 8–18 hours
- Workup: Solvent evaporation, extraction with ethyl acetate and aqueous NaHCO3, drying over MgSO4, and concentration to yield the amide product
This method is efficient for forming amide bonds under mild conditions and is applicable to benzothiazole derivatives with various substitutions.
Summary Table of Preparation Methods
Characterization and Analytical Techniques
To confirm the successful preparation of this compound, several spectroscopic and analytical methods are employed:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to verify the chemical environment of protons and carbons, confirming substitution patterns.
- Infrared Spectroscopy (IR): Identification of characteristic amide carbonyl stretch (~1700 cm^-1) and N-H vibrations (~3390 cm^-1).
- Mass Spectrometry (MS): Molecular ion peak confirming molecular weight.
- Elemental Analysis: Carbon, hydrogen, nitrogen, oxygen, and sulfur content to verify composition.
- X-ray Crystallography: For structural confirmation and conformation analysis, especially for derivatives with bulky substituents.
Chemical Reactions Analysis
N-(6-Methoxy-1,3-benzothiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction may lead to the formation of amines or other reduced derivatives.
Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted benzothiazole derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as piperidine or triethylamine, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
N-(6-Methoxy-1,3-benzothiazol-4-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent.
Biological Studies: The compound is used in various biological assays to study its effects on different biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of other biologically active compounds, making it valuable in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-Methoxy-1,3-benzothiazol-4-yl)acetamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells.
The compound may also interact with other enzymes and receptors, depending on its specific structure and functional groups. Molecular docking studies and in vitro assays are commonly used to elucidate these interactions and understand the compound’s mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Substituent Variations
The benzothiazole scaffold allows for diverse substitutions, which critically impact biological activity and chemical reactivity. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Benzothiazole Acetamides
Physicochemical Properties
- Melting Points : Chloro-substituted derivatives (e.g., 397–398 K) have higher melting points compared to methoxy analogues, likely due to stronger intermolecular forces .
- Solubility : Methoxy groups may improve solubility in polar solvents, whereas trifluoromethyl groups () enhance lipophilicity, impacting bioavailability .
Crystallographic Insights
- N-(4-Chloro-1,3-benzothiazol-2-yl)acetamide : Exhibits a dihedral angle of 79.3° between benzothiazole and benzene rings, influencing crystal packing and stability . Similar analyses for the target compound could reveal distinct packing motifs due to the 6-methoxy group.
Biological Activity
N-(6-Methoxy-1,3-benzothiazol-4-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its biological activity. The methoxy group enhances its lipophilicity, potentially affecting its interaction with biological targets. The molecular formula is C₁₀H₁₁N₂O₂S.
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of benzothiazole derivatives. This compound has shown promising results against various pathogens, including bacteria and fungi.
- Case Study : In a study by Amnerkar et al. (2015), benzothiazole derivatives exhibited activity against Candida albicans and Aspergillus niger. The derivatives synthesized demonstrated varying degrees of antifungal activity, with some compounds showing maximum inhibition against these strains .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in several research efforts.
- Data Table: Anti-inflammatory Activity of Benzothiazole Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4a | Sulfonamide | Excellent anti-inflammatory |
| 3d | Acetamide | Moderate anti-inflammatory |
| 5a | Acetamide | Moderate anti-inflammatory |
In a study conducted by Sadhasivam et al. (2015), several synthesized benzothiazole derivatives were screened for their anti-inflammatory effects. Compound 4a showed significant inhibition in inflammation models compared to others .
3. Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer properties.
- Research Findings : A review indicated that compounds with similar structures to this compound exhibited cytotoxic effects against various cancer cell lines. For instance, the presence of specific substituents on the benzothiazole ring was correlated with enhanced anticancer activity .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Molecular Docking Studies : These studies have demonstrated that the compound can effectively bind to target proteins associated with tuberculosis and inflammation. For example, binding affinity studies against DprE1 (a target in tuberculosis treatment) showed promising results .
Future Directions
Research into this compound is ongoing, focusing on:
- Safety Profiles : Evaluating the safety and efficacy in preclinical models.
- Synthetic Modifications : Exploring modifications to enhance biological activity and bioavailability.
Q & A
Q. What are the recommended methods for synthesizing N-(6-Methoxy-1,3-benzothiazol-4-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves coupling a benzothiazole amine derivative (e.g., 4-chloro-1,3-benzothiazol-2-amine) with an appropriate acetic acid derivative using carbodiimide-based coupling agents (e.g., EDCl) in dichloromethane with triethylamine as a base. Reaction optimization includes:
- Temperature Control : Stirring at 273 K during reagent addition to minimize side reactions, followed by room-temperature reaction for 3 hours to ensure completion .
- Workup : Isolation via ice-cold water quenching, followed by NaHCO₃ and brine washes to remove acidic/byproduct residues .
- Crystallization : Slow ethanol evaporation yields high-purity crystals, critical for structural validation .
Q. How can researchers characterize the structural purity of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy :
- NMR : Assign peaks for methoxy (δ ~3.8 ppm), acetamide (δ ~2.1 ppm for CH₃, δ ~8.5 ppm for NH), and benzothiazole aromatic protons (δ 7.0–8.5 ppm) .
- IR : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
- Crystallography :
- Use SHELXL for refinement, ensuring anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed via riding models, except for water/amine H atoms located via Fourier difference maps .
Q. What initial biological screening approaches are suitable for evaluating its potential pharmacological activities?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial : Disk diffusion or MIC assays against Gram-positive/negative bacteria and fungi .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Structure-Activity Probes : Compare with analogs (e.g., chloro/methoxy substitutions) to identify critical pharmacophores .
Advanced Research Questions
Q. What challenges arise in refining the crystal structure of this compound, particularly regarding hydrogen bonding and disorder?
- Methodological Answer :
- Hydrogen Bonding : Use WinGX/ORTEP to map O–H⋯N and N–H⋯O interactions. For example, water molecules in the lattice may form bifurcated bonds, requiring careful restraint during refinement .
- Disorder : Apply PART instructions in SHELXL for disordered moieties (e.g., methoxy groups). Use ISOR/DELU restraints to stabilize anisotropic displacement parameters .
- Validation : Check PLATON alerts for missed symmetry or unreasonable bond lengths .
Q. How can computational modeling be integrated with experimental data to predict structure-activity relationships (SAR)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial DNA gyrase or kinases). Validate poses against crystallographic data from related benzothiazoles .
- QSAR : Build regression models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Cross-validate with bioassay data to identify key substituents (e.g., methoxy vs. chloro) .
Q. How should researchers address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time). Use positive controls (e.g., doxorubicin for cytotoxicity) to normalize results .
- Data Triangulation : Combine in vitro, computational, and crystallographic data. For example, weak antimicrobial activity in vitro may align with poor target binding in docking studies, suggesting solubility issues .
- Meta-Analysis : Use tools like RevMan to statistically pool data from multiple studies, adjusting for variables like solvent (DMSO vs. ethanol) or concentration gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
